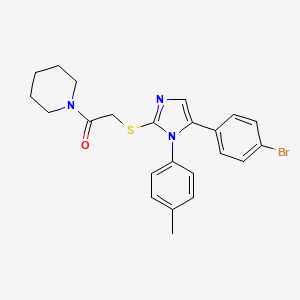

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

説明

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a brominated imidazole derivative featuring a thioether linkage to a piperidine-substituted ethanone moiety. This compound’s structure combines aromatic bromine (enhancing lipophilicity and receptor binding) with a piperidine group (improving solubility and bioavailability), making it a focus of comparative studies with analogs .

特性

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3OS/c1-17-5-11-20(12-6-17)27-21(18-7-9-19(24)10-8-18)15-25-23(27)29-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXVXMGAZILBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 470.4 g/mol. The structure includes an imidazole ring, a thioether linkage, and a piperidine moiety, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 470.4 g/mol |

| CAS Number | 1207056-94-7 |

| Notable Functional Groups | Imidazole, Thioether, Piperidine |

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : The imidazole ring is known for its antibacterial properties. Compounds derived from imidazole have shown effectiveness against various bacterial strains, including MRSA and E. coli .

- Anticancer Properties : Studies have suggested that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

- Enzyme Inhibition : Research has highlighted the potential of this compound to act as an inhibitor of acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various imidazole derivatives, including the target compound. It was found that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated potent anticancer activity, suggesting that this compound could be further explored as a chemotherapeutic agent .

Study 3: Enzyme Inhibition

The compound was tested for its AChE inhibitory activity alongside other derivatives. Results showed promising inhibition rates, supporting its potential use in treating conditions associated with cholinergic dysfunction .

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains. The thioether group enhances the compound's interaction with microbial targets.

Antitumor Activity

Studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. For example, in vitro tests on cervical and bladder cancer cells revealed IC50 values ranging from 2.38 to 3.77 μM, indicating significant antitumor potential.

Induction of Apoptosis

Research has shown that certain derivatives can induce apoptosis in cancer cells. Treatment with specific concentrations led to increased early and late apoptotic cell populations, demonstrating the compound's potential in cancer therapy.

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Compound A | Imidazole ring | Antifungal |

| Compound B | Thioether linkage | Antimicrobial |

| Compound C | Aromatic substituents | Antitumor |

Material Science Applications

The unique chemical structure of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone also positions it as a candidate for material science applications, particularly in developing new polymers and nanomaterials. Its ability to form stable complexes with metals could lead to innovative applications in catalysis and sensor technology.

Case Studies

- Cytotoxicity Testing : In vitro studies evaluated the cytotoxic potency against human cancer cell lines, revealing significant antitumor activity.

- Induction of Apoptosis : Specific concentrations led to increased apoptotic cell populations, highlighting its therapeutic potential in oncology.

- Antimicrobial Efficacy : Various derivatives were tested against microbial strains, showcasing their potential as antimicrobial agents.

類似化合物との比較

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

- Lipophilicity : The 4-bromophenyl and p-tolyl groups enhance hydrophobicity compared to fluorophenyl or nitro-substituted analogs, which may improve membrane permeability .

- Solubility: The piperidinyl-ethanone moiety increases aqueous solubility relative to non-polar analogs like oxadiazole derivatives .

- Stability : Thioether linkages (as in the target compound) are more stable under physiological conditions than thiol or ester groups in related structures .

Research Findings and Challenges

- Synergistic Effects : Combining the piperidine group with bromophenyl substituents improves selectivity for kinase targets over off-target receptors .

- Synthetic Limitations: Low yields (<50%) in Pd-catalyzed steps (e.g., coupling with piperidine-ethanone) remain a bottleneck compared to oxadiazole or nitroimidazole syntheses (>70% yields) .

- Structural-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., bromine) enhance receptor binding but reduce metabolic stability.

- Piperidine > pyrrolidine in solubility and kinase inhibition due to better conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。